molecular formula C7H10N4O B14040004 1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one

1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one

Cat. No.: B14040004
M. Wt: 166.18 g/mol
InChI Key: ZYVWBSUQBNHQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-1H-pyrazol-3-yl)imidazolidin-2-one is a chemical compound of significant interest in medicinal chemistry and drug discovery, combining a pyrazole heterocycle with an imidazolidin-2-one scaffold. The pyrazole nucleus is a privileged structure in pharmacology, known to confer a wide spectrum of biological activities. Scientific literature has extensively documented that pyrazole-based compounds exhibit anti-inflammatory, antimicrobial, anticancer, and antifungal properties, among others . The imidazolidin-2-one component is a cyclic urea derivative, a well-established pivotal functionality in medicinal chemistry . This scaffold is found in several FDA-approved drugs and bioactive molecules, often valued for its ability to contribute to favorable pharmacokinetic properties and molecular recognition . The fusion of these two heterocyclic systems in a single molecule creates a versatile building block for researchers. This compound is particularly valuable for generating novel chemical entities in library synthesis, for structure-activity relationship (SAR) studies, and as a precursor in the development of potential therapeutic agents. Its structure is amenable to further functionalization, allowing for the exploration of diverse chemical space in the search for new lead compounds. The primary value of this reagent lies in its application as a key intermediate in organic synthesis and pharmaceutical research. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans. Researchers are advised to consult relevant safety data sheets and handle the compound according to established laboratory safety protocols.

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)imidazolidin-2-one

InChI

InChI=1S/C7H10N4O/c1-10-4-2-6(9-10)11-5-3-8-7(11)12/h2,4H,3,5H2,1H3,(H,8,12)

InChI Key

ZYVWBSUQBNHQHE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)N2CCNC2=O

Origin of Product

United States

Preparation Methods

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

A prominent method for synthesizing imidazolidin-2-ones, including derivatives like 1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one, involves the intramolecular hydroamidation of propargylic ureas catalyzed by organic bases. This strategy was first reported in a 2019 study published in The Journal of Organic Chemistry, which demonstrated efficient organo-catalyzed synthesis under mild conditions with excellent chemo- and regioselectivity.

  • Catalysts: The phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) was identified as the most active catalyst, outperforming guanidine and amidine bases such as TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene), MTBD, and BTMG.
  • Reaction Conditions: Typical reactions occur at room temperature or slightly elevated temperatures (22–100 °C) in anhydrous acetonitrile or similar solvents.
  • Reaction Time: The cyclization proceeds rapidly, often completing within 1 minute to 1 hour depending on substrate and catalyst loading.
  • Mechanism: The reaction mechanism involves base-mediated deprotonation of the urea NH, followed by intramolecular nucleophilic attack on the alkyne moiety, leading to five-membered cyclic ureas (imidazolidin-2-ones). Density functional theory (DFT) studies support a pathway involving an allenamide intermediate.

Table 1. Catalytic Activity of Bases in Hydroamidation of Propargylic Ureas

Catalyst Yield (%) Reaction Temperature (°C) Notes
BEMP Quantitative (near 100%) 22–100 Most active catalyst
TBD Quantitative (near 100%) 22–100 Effective, widely used
MTBD 82 22 Moderate activity
BTMG 67 22 Lower activity
DBU 0 22 Inactive
TMG 0 22 Inactive

Synthesis from Propargylic Amines and Isocyanates

The preparation of this compound can also be achieved by reacting propargylic amines with isocyanates to form propargylic ureas, which then undergo intramolecular cyclization.

  • Example: 2-methylbut-3-yn-2-amine reacted with phenyl isocyanate in the presence of 10 mol% BEMP catalyst yields the corresponding imidazolidin-2-one in near quantitative yield within 1 hour.
  • Advantages: This method is metal-free, fast, and operates under mild conditions, making it suitable for sensitive substrates and scalable processes.

Comprehensive Research Findings and Data Summary

Preparation Method Key Reagents/Catalysts Conditions Yield (%) Advantages Limitations
Base-catalyzed intramolecular hydroamidation BEMP, TBD, MTBD, BTMG 22–100 °C, 1 min to 1 hour Up to 100 Mild, metal-free, fast Requires strong base catalyst
Propargylic amine + isocyanate route Propargylic amine, phenyl isocyanate, BEMP Room temperature, 1 hour 62–100 Metal-free, straightforward Substrate scope may vary
Cyclization with Lawesson's reagent Lawesson's reagent Heating, deprotection steps High (not specified) Avoids toxic solvents, scalable Multi-step, reagent cost

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Features

  • Configuration and Planarity: X-ray crystallography of related compounds, such as 1-(azin-2-yl)imidazolidin-2-ones, reveals an E configuration and slight non-planarity due to steric interactions between azine C3-H and the imidazolidinone oxygen atom . The methyl-pyrazole substituent in the target compound may induce similar steric effects, influencing its conformational stability. Example: 1-(isoquinolin-3-yl)imidazolidin-2-one (3e) adopts a planar geometry optimized for fluorescence, whereas steric bulk in N-methyl analogs reduces planarity .
  • Substituent Effects: Substituents on the imidazolidinone ring significantly alter molecular properties: Pyridyl Groups: Copper(II) complexes of 1-(4-phenyl-2-pyridyl)imidazolidin-2-one exhibit distorted octahedral geometries, with coordination involving pyridyl nitrogen and carbonyl oxygen . Nitro-Phenyl Groups: 1-(3-Nitrophenyl)imidazolidin-2-one (CAS 108857-45-0) is used as a building block for high-energy materials, leveraging the electron-withdrawing nitro group .

Physicochemical Properties

  • Fluorescence: Substituents on the imidazolidinone core modulate fluorescence efficiency. For example: Compound Substituent Stokes Shift (nm) Molar Extinction Coefficient (M⁻¹cm⁻¹) Quantum Yield Reference 1-(Isoquinolin-3-yl)imidazolidin-2-one (3e) Isoquinolin-3-yl 76 5083 0.61 N-Methyl analog of 3e (Compound 5) Isoquinolin-3-yl + N-CH₃ N/A N/A 0.479 1-(3-Nitrophenyl)imidazolidin-2-one 3-Nitrophenyl N/A N/A N/A The target compound’s methyl-pyrazole group may reduce fluorescence quantum yield compared to aromatic substituents like isoquinolin-3-yl due to increased non-radiative decay.
  • Solubility and Stability :
    Copper(II) complexes of pyridyl-imidazolidin-2-ones (e.g., Dichloro{bis[1-(4-phenyl-2-pyridyl)imidazolidin-2-one]}copper(II)) demonstrate high thermal stability (mp. 208–211°C), attributed to strong metal-ligand coordination . The methyl-pyrazole analog may exhibit lower solubility in polar solvents compared to nitro-phenyl derivatives .

Key Research Findings and Data Tables

Table 1: Structural Comparison of Imidazolidin-2-one Derivatives

Compound Substituent Key Property/Activity Reference
1-(1-Methyl-1H-pyrazol-3-yl)imidazolidin-2-one Methyl-pyrazole Structural rigidity
1-(Isoquinolin-3-yl)imidazolidin-2-one (3e) Isoquinolin-3-yl High fluorescence quantum yield (0.61)
1-(3-Nitrophenyl)imidazolidin-2-one 3-Nitrophenyl Intermediate for energetic materials
Dichloro{bis[1-(4-phenyl-2-pyridyl)imidazolidin-2-one]}copper(II) Pyridyl + Cu(II) Thermal stability (mp. 208–211°C)

Biological Activity

1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H11N3OC_8H_{11}N_3O and a molecular weight of approximately 165.19 g/mol. Its unique structure features an imidazolidin-2-one ring fused with a pyrazole moiety, which contributes to its potential biological activities.

Synthesis Methods

Several synthetic pathways have been developed for the production of this compound, including:

  • Condensation Reactions : Utilizing various reagents to facilitate the formation of the imidazolidinone structure.
  • Cyclization Techniques : Employing cyclization methods to create the fused ring system.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, outperforming traditional antibiotics in some cases.
  • Anticancer Properties : Investigations into its effects on cancer cell lines, such as MCF-7 (breast cancer), revealed significant morphological changes indicative of apoptosis, alongside increased expression of pro-apoptotic markers.

Summary of Biological Activity Findings

Activity Description
AntimicrobialEffective against resistant bacterial strains; demonstrated superior potency compared to known antibiotics.
AnticancerInduces apoptosis in cancer cell lines; modulates key signaling pathways involved in tumor growth.
Anti-inflammatoryExhibits properties that may reduce inflammation through modulation of specific receptors.

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cellular signaling pathways, contributing to its anticancer effects.
  • Receptor Modulation : It acts as a modulator for certain receptors linked to inflammation and apoptosis, enhancing its therapeutic profile.

Case Studies

Several case studies have highlighted the compound's potential:

  • Antimicrobial Efficacy Study : A comparative analysis involving various synthesized pyrazole derivatives demonstrated that this compound exhibited superior potency against resistant bacterial strains.
  • Cancer Cell Line Investigation : Detailed studies on MCF-7 cells indicated that treatment with this compound led to significant apoptotic changes and increased expression of pro-apoptotic markers.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of imidazole derivatives suggests good bioavailability due to high solubility in polar solvents. Toxicity assessments have indicated minimal adverse effects at therapeutic concentrations, making it a promising candidate for further development in therapeutic applications .

Q & A

Q. What are the established synthetic routes for 1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous imidazolidin-2-one derivatives are synthesized by reacting substituted pyrazoles with urea precursors under reflux in polar aprotic solvents like DMF or acetonitrile. Key intermediates are characterized via 1H^1H NMR, 13C^{13}C NMR, and IR spectroscopy to confirm regioselectivity and functional group integrity . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for crystalline derivatives.

Q. What spectroscopic and crystallographic methods are used to confirm the molecular structure of this compound?

Structural confirmation relies on:

  • NMR Spectroscopy : 1H^1H NMR identifies proton environments (e.g., pyrazole C-H at δ 6.5–7.5 ppm, imidazolidinone N-H at δ 8–10 ppm). 13C^{13}C NMR confirms carbonyl (C=O) resonances at ~160–170 ppm .
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX programs) resolves bond lengths and angles, revealing non-planarity due to steric interactions between the pyrazole and imidazolidinone moieties .

Advanced Research Questions

Q. How can computational chemistry approaches optimize the design of derivatives for target-specific activity?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations predict binding affinities and electronic properties. For example, derivatives with halogen substituents on the pyrazole ring show enhanced interactions with hydrophobic enzyme pockets. Pharmacophore modeling identifies critical hydrogen-bonding motifs involving the imidazolidin-2-one carbonyl group .

Q. How are data discrepancies resolved in crystallographic refinement for this compound?

Discrepancies in crystallographic data (e.g., high R-factors or twinning) are addressed using SHELXL’s robust refinement algorithms. Strategies include:

  • Twinning Analysis : SHELXD detects pseudo-merohedral twinning and applies twin-law matrices.
  • Anisotropic Displacement Parameters : Refining heavy atoms anisotropically improves model accuracy.
  • Validation Tools : RINGER and ADDSYM in PLATON verify symmetry and hydrogen-bonding networks .

Q. What strategies are employed to analyze contradictory bioactivity data across derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., methyl, chloro, trifluoromethyl) on the pyrazole ring correlates with potency. For instance, electron-withdrawing groups enhance metabolic stability but may reduce solubility .
  • Metabolite Profiling : LC-HRMS identifies oxidative metabolites (e.g., hydroxylation at the imidazolidinone ring) that may explain reduced in vivo efficacy .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Related Imidazolidin-2-one Derivatives

ParameterValue (Example from )Refinement Tool
Space GroupP21/cSHELXL
Unit Cell Dimensionsa = 15.404 Å, β = 103.464°PLATON
R-factor (Final Model)< 0.05SHELXL

Q. Table 2. Synthetic Yield Optimization for Analogous Compounds

Reaction ConditionYield (%)Reference
DMF, 80°C, 12 hr72
Acetonitrile, 60°C, 24 hr58
Catalyst: K2_2CO3_385

Critical Analysis of Contradictions

  • Synthetic Yields : Higher yields in DMF vs. acetonitrile may reflect solvent polarity effects on reaction kinetics .
  • Bioactivity Variability : Derivatives with bulky substituents show conflicting activity in enzyme vs. cell-based assays, suggesting off-target effects or differential membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.